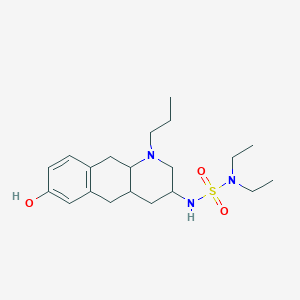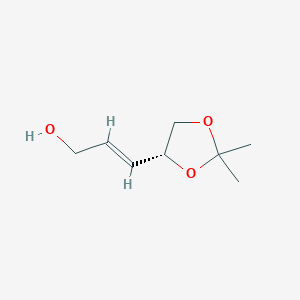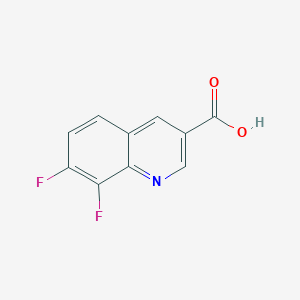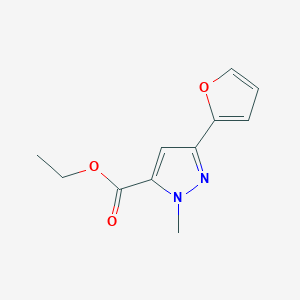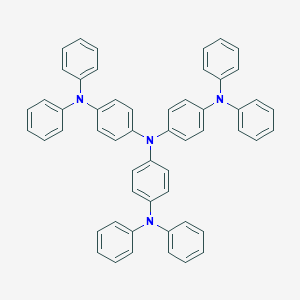
N1,N1-Bis(4-(diphenylamino)fenil)-N4,N4-difenilbenceno-1,4-diamina
Descripción general
Descripción
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is an organic compound with a complex structure, characterized by multiple aromatic rings and amine groups. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
Target of Action
It is known to be used in the field of organic electronics, particularly in organic light-emitting diodes (oleds) .
Mode of Action
The compound acts as a hole-transporting material in OLEDs . It facilitates the movement of positive charges (holes) from the anode to the emissive layer of the device. This is achieved through its molecular structure, which allows for the delocalization of charges and enhances charge mobility .
Biochemical Pathways
Instead, it plays a crucial role in the electronic pathway of OLEDs, facilitating the efficient transport of charges which is essential for the device’s light-emitting properties .
Result of Action
The result of the compound’s action is the efficient transport of holes in OLEDs, which contributes to the overall performance of the device. This includes improved energy efficiency, brightness, and lifespan of the OLED .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, exposure to moisture or oxygen can degrade the compound and reduce its hole-transporting efficiency . Therefore, OLEDs are typically encapsulated to protect the active layers from environmental degradation .
Análisis Bioquímico
Biochemical Properties
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with electron-donor molecules, facilitating electron transfer processes. It has been observed to interact with enzymes involved in oxidative phosphorylation, enhancing the efficiency of electron transport chains . Additionally, it can bind to specific proteins, altering their conformation and activity, which can influence various biochemical pathways.
Cellular Effects
The effects of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the expression of genes involved in oxidative stress response, thereby increasing the cell’s ability to manage reactive oxygen species . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine vary with different dosages in animal models. At low doses, this compound has been observed to enhance cellular function and improve metabolic efficiency . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.
Metabolic Pathways
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative phosphorylation and electron transport . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and energy production. Additionally, it can affect the balance of redox reactions within the cell, contributing to its overall metabolic impact.
Transport and Distribution
Within cells and tissues, N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is critical for its activity and function. This compound is often found in the mitochondria, where it can influence oxidative phosphorylation and electron transport . It may also localize to other organelles, such as the endoplasmic reticulum and nucleus, where it can interact with specific proteins and influence various cellular processes. Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with diphenylamine under specific conditions to form intermediate compounds, which are then further reacted to produce the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine
- N1,N1-Bis(4-methoxyphenyl)benzene-1,4-diamine
- N1,N1-Bis(4-chlorophenyl)benzene-1,4-diamine
Uniqueness
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is unique due to its specific arrangement of diphenylamino groups, which impart distinct electronic properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in the development of organic electronic devices.
Propiedades
IUPAC Name |
1-N,1-N-diphenyl-4-N,4-N-bis[4-(N-phenylanilino)phenyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42N4/c1-7-19-43(20-8-1)55(44-21-9-2-10-22-44)49-31-37-52(38-32-49)58(53-39-33-50(34-40-53)56(45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)57(47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZMXHQDXZKNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449463 | |
| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105389-36-4 | |
| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the importance of high glass transition temperatures (Tg) for hole transport materials. How might the structure of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine influence its Tg and potential suitability for similar applications?
A1: The glass transition temperature (Tg) is a crucial property for hole transport materials, influencing their film-forming abilities and thermal stability in devices []. N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine shares structural similarities with TDATA and MTDATA, notably the presence of multiple diphenylamine groups. These bulky groups can hinder molecular rotation and increase intermolecular interactions, potentially leading to a higher Tg compared to less substituted analogs. Further investigation through experimental techniques like Differential Scanning Calorimetry (DSC) would be needed to determine the actual Tg of this specific compound and assess its suitability as a hole transport material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


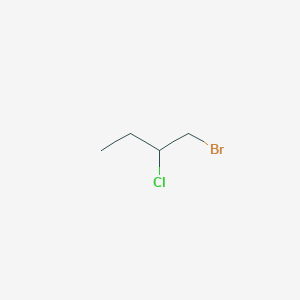
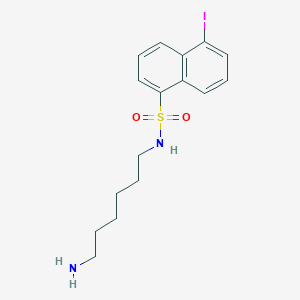


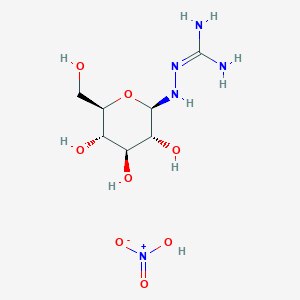

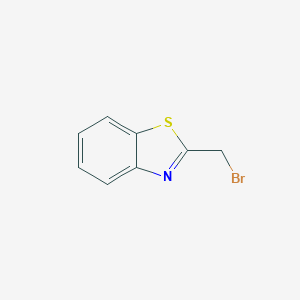

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
